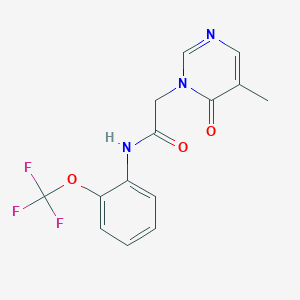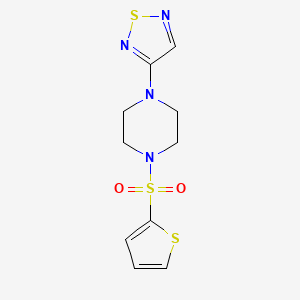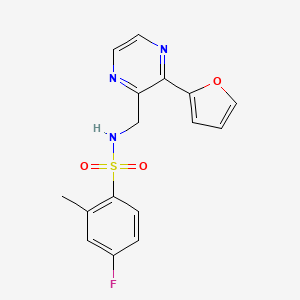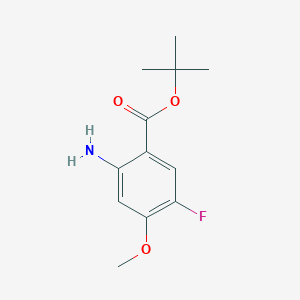
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFB is a fluorinated derivative of methoxybenzoate, which is known for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is its broad range of biological activities, which makes it a useful tool for investigating the mechanisms of various diseases. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate. One potential area of research is the development of new derivatives of this compound that exhibit enhanced biological activity and solubility. Another area of research is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent in various diseases. Finally, the use of this compound as a diagnostic tool in cancer imaging is an area of research that is currently being explored.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate involves the reaction of 2-amino-5-fluoro-4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential use as a diagnostic tool in cancer imaging. In addition, this compound has been used as a precursor for the synthesis of other fluorinated compounds that exhibit biological activity.
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFGUYRTXWIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
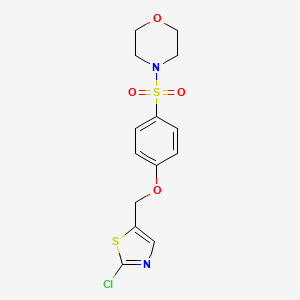
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)
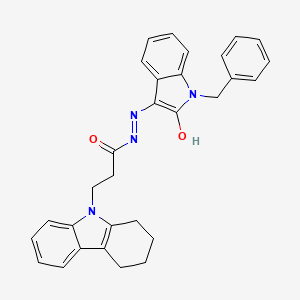
![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
